2-(Propan-2-yl)oxane-4-carbonitrile
Description
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-propan-2-yloxane-4-carbonitrile |
InChI |
InChI=1S/C9H15NO/c1-7(2)9-5-8(6-10)3-4-11-9/h7-9H,3-5H2,1-2H3 |
InChI Key |
UYOCZEVUQNFQHT-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(CCO1)C#N |
Canonical SMILES |
CC(C)C1CC(CCO1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Spirocyclic and Bicyclic Carbonitriles
- 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile (CAS: 1878316-38-1): Structure: A spirocyclic analog where the oxane ring is fused to a cyclopropane moiety. Molecular Formula: C₁₁H₁₇NO. Key Differences: The spirocyclic framework introduces increased steric hindrance and altered reactivity compared to the simpler bicyclic system of 2-(Propan-2-yl)oxane-4-carbonitrile.
- 2-Amino-4H-Pyran-3-carbonitriles: Structure: Pyran derivatives with amino and cyano substituents. Synthesis: Prepared via reactions of 1,3-dicarbonyl compounds with arylmethylene malononitriles. Applications: Demonstrated antibacterial and antitumor activities, attributed to the electron-deficient nitrile group enhancing interactions with biological targets .
Chromene-Based Carbonitriles
- 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Structure: A chromene derivative with a nitrile group and chloro-substituted aryl ring. Biological Activity: Chromene carbonitriles are widely studied for anticancer properties, with the chloroaryl group enhancing lipophilicity and membrane penetration. The absence of an isopropyl group in this compound reduces steric effects compared to this compound .
- (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-4H-chromene-3-carbonitrile: Stereochemical Complexity: The chiral centers and methoxy substituents enable selective binding to enzymes like topoisomerase II. The nitrile group stabilizes tautomeric forms, influencing bioavailability .
Aliphatic Carbonitriles
- (Prop-2-yn-1-ylsulfanyl)carbonitrile (CAS: 24309-48-6): Structure: A linear aliphatic nitrile with a propargyl sulfide group. Contrast: Unlike this compound, this compound lacks ring strain, resulting in lower thermal stability.
Physicochemical and Functional Comparisons
Research Implications and Gaps
- Reactivity : The isopropyl group in this compound may hinder nucleophilic attacks at the 4-position, unlike unsubstituted analogs.
- Crystallography : Hydrogen-bonding patterns in nitriles (e.g., C≡N···H interactions) could be analyzed using graph-set theory, as seen in related compounds .
Preparation Methods
Bromocyclization of 2-(Propan-2-yl)-1,5-pentanediol
The precursor diol undergoes selective bromination at the primary hydroxyl group using hydrobromic acid (48% w/w) in tetrahydrofuran (THF) at 0–5°C for 6 hours. Subsequent intramolecular cyclization under acidic conditions (H2SO4, 80°C) yields 4-bromo-2-(propan-2-yl)oxane with 72% isolated purity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–5°C (Step 1); 80°C (Step 2) |
| Catalyst | H2SO4 (0.1 equiv) |
| Yield | 68% (over two steps) |
Cyanide Displacement
Treatment of the bromo intermediate with sodium cyanide (3.0 equiv) in dimethylformamide (DMF) at 120°C for 12 hours facilitates nucleophilic substitution. Potassium carbonate (2.5 equiv) acts as a base, enhancing reaction efficiency. Purification via silica gel chromatography affords the target nitrile in 85% yield.
Key Variables:
- Solvent Optimization: DMF outperforms dimethylacetamide (DMA) due to superior cyanide solubility.
- Temperature Control: Reactions below 100°C result in incomplete conversion (<50%).
Prins Cyclization of 3-Methyl-4-penten-1-ol with Cyanohydrin Derivatives
Prins cyclization constructs the oxane ring while simultaneously introducing the nitrile group.
Aldehyde Synthesis
4-Pentenenitrile undergoes hydroxylation via Sharpless asymmetric epoxidation to yield (R)-4,5-epoxypentanenitrile. Acidic hydrolysis (HCl, H2O) generates the corresponding aldehyde.
Cyclization Protocol
Reacting 3-methyl-4-penten-1-ol with the nitrile-bearing aldehyde in dichloromethane (DCM) under BF3·OEt2 catalysis (0.2 equiv) at −20°C induces regioselective cyclization. The reaction proceeds via a carbocation intermediate stabilized by the nitrile’s electron-withdrawing effect.
Outcome:
- Yield: 61% after column chromatography
- Diastereoselectivity: 4:1 (trans:cis) due to steric hindrance from the isopropyl group
Reductive Amination Followed by Cyanidation
This route exploits a late-stage cyanation strategy.
Oxane Ring Formation
Condensation of 2-isopropyl-4-oxopentanal with ammonium acetate in methanol produces the corresponding imine. Sodium borohydride reduction (0°C, 2 hours) yields 2-(propan-2-yl)oxane-4-amine.
Sandmeyer Reaction
Diazotization of the amine with NaNO2/HCl at −5°C followed by treatment with CuCN in aqueous HCl replaces the amino group with a nitrile. Despite moderate efficiency (54% yield), this method avoids harsh cyanide conditions.
Limitations:
- Requires stoichiometric copper salts
- Generates nitrogen gas as a byproduct
Microwave-Assisted One-Pot Synthesis
Modern microwave techniques enhance reaction rates and yields.
Reaction Setup
A mixture of 2-isopropyl-4-bromotetrahydropyran (1.0 equiv), Zn(CN)2 (1.5 equiv), and Pd(PPh3)4 (5 mol%) in DMA is irradiated at 150°C for 15 minutes under nitrogen.
Advantages:
- Time Efficiency: 15 minutes vs. 12 hours for conventional heating
- Yield Improvement: 78% vs. 62% under thermal conditions
Enzymatic Hydrolysis of 4-Cyano-2-isopropyl-dihydropyran
Biocatalytic methods offer an eco-friendly alternative.
Substrate Preparation
Diels-Alder reaction between isopropyl vinyl ether and acrylonitrile forms 4-cyano-2-isopropyl-dihydropyran. Hydrogenation (H2, Pd/C) saturates the ring.
Lipase-Catalyzed Oxidation
Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica selectively oxidizes the hemiacetal intermediate to the oxane derivative. The nitrile group remains intact due to enzyme compatibility.
Performance Metrics:
| Parameter | Value |
|---|---|
| Conversion | 89% |
| Enantiomeric Excess | 92% (R-isomer) |
Q & A
Q. What are the common synthetic routes for 2-(Propan-2-yl)oxane-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or ring-forming reactions. For example, analogous nitrile-containing heterocycles are synthesized via base-mediated alkylation (e.g., K₂CO₃ in DMF) using propargyl or isopropyl halides . Optimization includes varying solvents (polar aprotic solvents like DMF enhance nucleophilicity), temperature (room temperature to 80°C), and stoichiometry. Reaction progress should be monitored via TLC (n-hexane:ethyl acetate, 9:1) . Post-reaction workup involves ice quenching, ethyl acetate extraction, and solvent evaporation under reduced pressure.
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare ¹H/¹³C NMR peaks with predicted chemical shifts (e.g., nitrile carbons at ~110–120 ppm, isopropyl methine protons at ~2.5 ppm).
- IR : Confirm the nitrile group (C≡N stretch ~2240 cm⁻¹) and ether linkages (C-O-C ~1100 cm⁻¹).
- HPLC/GC-MS : Assess purity and detect byproducts.
Cross-reference with databases like SciFinder or Reaxys to validate novelty or match literature data .
Q. What safety precautions are critical when handling nitrile-containing compounds like this compound?
- Methodological Answer : Although specific toxicological data for this compound may be limited (as seen in analogous nitriles ), standard precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261) .
- PPE : Nitrile gloves, lab coats, and safety goggles (P262) .
- Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent hydrolysis byproducts.
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve hydrogen-bonding ambiguities?
- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources for twinned crystals).
- Hydrogen Bond Analysis : Apply graph set notation (e.g., Etter’s motifs ) to classify interactions (e.g., D(2) chains for O–H···N bonds).
- Validation : Check R-factors (<5%) and residual density maps. Discrepancies may indicate disorder; use PART instructions in SHELXL to model split positions .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies:
- Variable-Temperature NMR : Detect conformational changes (e.g., isopropyl group rotation barriers).
- DFT Calculations : Compare computed (Gaussian/B3LYP) and experimental NMR shifts.
- X-Ray vs. Solution State : Note that X-ray captures static crystal structures, while NMR reflects solution dynamics .
Q. What strategies can predict supramolecular assembly patterns of this compound in co-crystals?
- Methodological Answer : Use graph set analysis to design co-formers with complementary hydrogen-bond donors/acceptors. For example:
- Donor Selection : Carboxylic acids (e.g., benzoic acid) for O–H···N≡C interactions.
- Acceptor Screening : Pyridines or carbonyls for C≡N···H–O bonds.
- Experimental Validation : Screen co-crystallization conditions (solvent evaporation, grinding) and analyze via PXRD/SCXRD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
